molecular formula C11H14N4 B13268697 2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B13268697
M. Wt: 202.26 g/mol
InChI Key: KNKGGHJZHSOIEE-UHFFFAOYSA-N
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Description

2-Methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine (CAS 1344363-52-5) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features an imidazo[4,5-b]pyridine core, a privileged structure in pharmaceutical development due to its structural resemblance to purines. This allows it to interact with a variety of biologically relevant enzymes and receptors . The primary research applications for this core structure include its use as a key intermediate in the synthesis and exploration of novel kinase inhibitors. Specifically, derivatives of the imidazo[4,5-b]pyridine scaffold have been extensively investigated as potent and selective inhibitors of Aurora-A kinase, a serine/threonine kinase that is a promising molecular target in oncology research due to its role in mitotic spindle formation and its overexpression in various human malignancies . Researchers utilize this chemical template to develop selective chemical probes that help elucidate the distinct cellular functions of Aurora-A, separate from the highly homologous Aurora-B kinase . Beyond Aurora kinases, this scaffold shows research potential in other therapeutic areas. The imidazopyridine ring system is known to play a crucial role in numerous disease conditions, and compounds based on this structure have been studied for their pharmacological potential against inflammatory disorders, cancer, and as enzyme inhibitors . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H14N4

Molecular Weight

202.26 g/mol

IUPAC Name

2-methyl-3-pyrrolidin-3-ylimidazo[4,5-b]pyridine

InChI

InChI=1S/C11H14N4/c1-8-14-10-3-2-5-13-11(10)15(8)9-4-6-12-7-9/h2-3,5,9,12H,4,6-7H2,1H3

InChI Key

KNKGGHJZHSOIEE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C3CCNC3)N=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form the imidazo[4,5-b]pyridine core . Subsequent alkylation reactions introduce the pyrrolidine ring, often using phase transfer catalysis under solid-liquid conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-b]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the core structure .

Mechanism of Action

The mechanism of action of 3-(2-Methyl-3H-imidazo[4,5-b]pyridin-3-yl)pyrrolidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes or receptors involved in disease pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with its targets, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2 and 3

The biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on substituents at positions 2 and 3. Key analogs include:

Compound Name Substituents (Position 2/3) Biological Activity Key Findings References
2,3-Diaryl-3H-imidazo[4,5-b]pyridines Aryl groups (e.g., phenyl, chlorophenyl) Anticancer, COX-2 inhibition Moderate cytotoxicity (IC₅₀: 9.2–21.8 µM for COX-2); selective for K562 leukemia cells .
2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine Pyridinyl group at position 2 Antimicrobial MIC: 16–64 µg/mL against S. aureus and E. coli .
BYK191023 2-(4-Methoxy-pyridin-2-yl)-ethyl at position 2 iNOS inhibition High selectivity for iNOS (IC₅₀: 0.15 µM) over eNOS/nNOS .
13j (TAK1 inhibitor) 2-Cyanoacrylamide-pyrrolidin-3-yl at position 3 Kinase inhibition Potent TAK1 inhibition; improved metabolic stability .
Target Compound 2-Methyl, 3-(pyrrolidin-3-yl) Inferred kinase/antimicrobial activity Predicted enhanced solubility and target engagement due to pyrrolidine .
Key Observations:
  • Diaryl Derivatives : Aryl groups at positions 2 and 3 enhance planar stacking with enzyme active sites (e.g., COX-2), but bulky substituents may reduce solubility .
  • Methyl vs.
Anticancer and Anti-Inflammatory Activity

Diaryl derivatives (e.g., 3f from ) exhibit moderate cytotoxicity (IC₅₀: ~10–50 µM) against leukemia (K562) and breast cancer (MCF-7) cell lines. In contrast, the target compound’s pyrrolidine moiety may favor kinase inhibition (e.g., MLK3 or TAK1) over COX-2, as seen in related scaffolds .

Antimicrobial Activity

2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives show moderate activity against Gram-positive bacteria (MIC: 16–64 µg/mL), attributed to interactions with bacterial DNA gyrase or membrane proteins. The target compound’s pyrrolidine group could enhance penetration through bacterial membranes .

Kinase Inhibition

Optimized imidazo[4,5-b]pyridines (e.g., GLPG3667 ) demonstrate TYK2 selectivity through strategic substitution at position 7, highlighting the scaffold’s adaptability for kinase targets. The target compound’s pyrrolidine may mimic similar interactions observed in 13j (TAK1 inhibitor) .

Structure-Activity Relationship (SAR) Trends

  • Position 2 : Bulky substituents (e.g., aryl, pyridinyl) enhance target engagement but may reduce solubility. Methyl groups balance steric effects and lipophilicity.
  • Position 3 : Basic nitrogen-containing groups (e.g., pyrrolidine) improve solubility and kinase binding.
  • Position 6/7 : Halogenation (e.g., Cl, Br) or piperazine substitution enhances kinase selectivity and metabolic stability .

Biological Activity

2-Methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C₁₂H₁₆N₄
  • Molecular Weight : 216.28 g/mol
  • CAS Number : 1894857-38-5

Biological Activity Overview

Research indicates that 2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine exhibits various biological activities, particularly in the fields of anticancer and neuroprotective effects.

Anticancer Activity

Several studies have explored the anticancer properties of imidazopyridine derivatives, including 2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine. The compound has been shown to induce apoptosis in cancer cell lines through several mechanisms:

  • Cell Viability Reduction : In vitro studies demonstrated that this compound significantly reduces cell viability in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells.
  • Mechanism of Action : The compound appears to activate caspase pathways leading to apoptosis, as evidenced by increased caspase-3 activity in treated cells .
Cell LineIC₅₀ (µM)Mechanism
A5498.4Apoptosis via caspase activation
MCF-76.8Apoptosis via caspase activation

Neuroprotective Effects

Recent studies have indicated that derivatives of imidazopyridine can act as inhibitors of sphingomyelinases, which are implicated in neurodegenerative diseases such as Alzheimer's disease. The compound's ability to penetrate the blood-brain barrier enhances its potential for neuroprotection:

  • Inhibition of Sphingomyelinase : The compound has been identified as a potent inhibitor of neutral sphingomyelinase 2 (nSMase2), which plays a role in the release of exosomes from neurons .
  • Therapeutic Efficacy : In animal models, the compound demonstrated significant neuroprotective effects, suggesting potential applications in treating neurodegenerative disorders.

Case Studies

  • Study on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of 2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine on various human cancer cell lines. Results showed a dose-dependent decrease in cell viability with IC₅₀ values indicating significant potency against A549 and MCF-7 cells .
  • Neuroprotection in Animal Models :
    • In a study involving transgenic mice models for Alzheimer's disease, administration of the compound resulted in reduced levels of amyloid plaques and improved cognitive function compared to control groups .

Q & A

Q. How does crystal structure data inform drug design for imidazo[4,5-b]pyridine derivatives?

  • Methodology : X-ray crystallography reveals dihedral angles (e.g., 67.7° between phenyl and imidazo rings) that influence binding to targets like benzodiazepine receptors. Planar imidazo[4,5-b]pyridine cores improve π-π stacking in hydrophobic pockets .

Data Contradiction Analysis

  • COX Selectivity : Derivatives with similar substituents may show opposing COX-1/COX-2 ratios due to subtle stereoelectronic differences. For example, electron-donating groups in 3f increase COX-2 selectivity, while electron-withdrawing groups in analogs non-specifically inhibit both isoforms .
  • Kinase Inhibition : Dual FLT3/Aurora inhibitors (e.g., 27e) exhibit varying Kd values across cell lines due to mutation-dependent FLT3 activation (e.g., FLT3-ITD vs. D835Y mutants) .

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